Regioisomeric Differentiation: Calculated LogP of 2,5- vs. 2,4-Dimethylphenyl Analogs
The 2,5-dimethylphenyl regioisomer (XLogP3 = 2.9) exhibits a distinct lipophilicity profile compared to the 2,4-dimethylphenyl isomer (XLogP3 = 2.7) as computed by PubChem [1][2]. This 0.2 log unit difference translates to approximately a 1.6-fold higher partition coefficient, which can influence solubility, membrane permeability, and protein binding—factors critical for consistent in vitro assay performance.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: 2.7 |
| Quantified Difference | Δ = 0.2 log units (target compound more lipophilic) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2024.11.20 release |
Why This Matters
A 0.2 log unit difference in XLogP3 can alter cellular permeability and non-specific binding; thus, the 2,5-isomer should be preferred when lipophilicity requirements demand the higher value for consistent SAR interpretation.
- [1] PubChem Compound Summary for CID 49814116, 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 49814115, 3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information (2025). View Source
